molecular formula C27H24N2O3S B3646818 4-[benzyl(methylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide

4-[benzyl(methylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide

Cat. No.: B3646818
M. Wt: 456.6 g/mol
InChI Key: ZMJQSBFAXKADDD-UHFFFAOYSA-N
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Description

4-[benzyl(methylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a benzyl(methylsulfonyl)amino group and a biphenyl-2-yl substituent, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the benzyl(methylsulfonyl)amino group, and the attachment of the biphenyl-2-yl substituent. Common synthetic routes may include:

    Formation of Benzamide Core: This step involves the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions to form the benzamide core.

    Introduction of Benzyl(methylsulfonyl)amino Group: This step can be achieved through the reaction of the benzamide intermediate with benzyl(methylsulfonyl)amine in the presence of a suitable coupling agent.

    Attachment of Biphenyl-2-yl Substituent:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl(methylsulfonyl)amino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

4-[benzyl(methylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit carbonic anhydrase IX, leading to anti-cancer effects by disrupting tumor cell metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(methylsulfonyl)amino]-N-(2-bromophenyl)benzamide
  • 4-[(methylsulfonyl)amino]benzamide

Uniqueness

Compared to similar compounds, 4-[benzyl(methylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide stands out due to its unique biphenyl-2-yl substituent, which can enhance its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S/c1-33(31,32)29(20-21-10-4-2-5-11-21)24-18-16-23(17-19-24)27(30)28-26-15-9-8-14-25(26)22-12-6-3-7-13-22/h2-19H,20H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJQSBFAXKADDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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